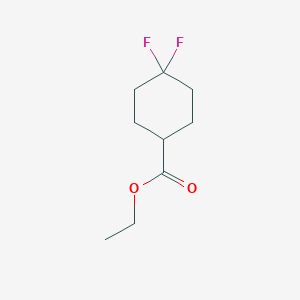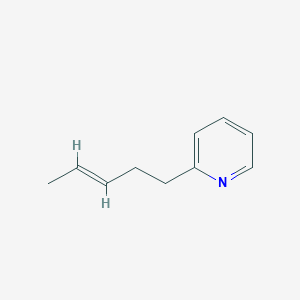
2-(3-Pentenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pentenyl)pyridine is an organic compound with the molecular formula C10H11N. It is a pyridine derivative that is commonly used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of 2-(3-Pentenyl)pyridine is still under investigation. However, it is known to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 2-(3-Pentenyl)pyridine may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Effets Biochimiques Et Physiologiques
2-(3-Pentenyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as an insecticide due to its ability to disrupt the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Pentenyl)pyridine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of natural products and pharmaceuticals, and as a flavor and fragrance compound. Additionally, it has various biochemical and physiological effects that make it useful in studying different biological systems. However, one limitation of using 2-(3-Pentenyl)pyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-Pentenyl)pyridine. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an insecticide. Additionally, further research is needed to fully understand its mechanism of action and its various biochemical and physiological effects. Furthermore, 2-(3-Pentenyl)pyridine can be modified to create new compounds with different properties, which may have potential applications in various fields.
Méthodes De Synthèse
There are several methods for synthesizing 2-(3-Pentenyl)pyridine. One common method involves the reaction of pyridine with 3-buten-1-ol in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of pyridine with 3-chloropropene in the presence of a base, such as potassium carbonate. Both methods yield high purity products, and the choice of method depends on the availability of reagents and the desired yield.
Applications De Recherche Scientifique
2-(3-Pentenyl)pyridine has been extensively studied for its various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. This compound has also been used as a building block in the synthesis of natural products and pharmaceuticals. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as a flavor and fragrance compound.
Propriétés
Numéro CAS |
167322-17-0 |
|---|---|
Nom du produit |
2-(3-Pentenyl)pyridine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
Clé InChI |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCC1=CC=CC=N1 |
SMILES |
CC=CCCC1=CC=CC=N1 |
SMILES canonique |
CC=CCCC1=CC=CC=N1 |
Autres numéros CAS |
2057-43-4 |
Synonymes |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



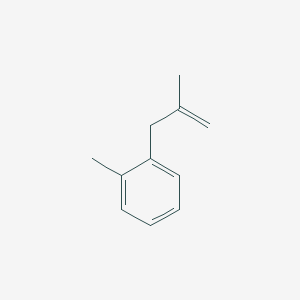
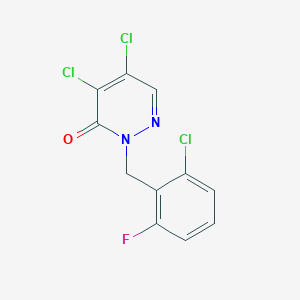
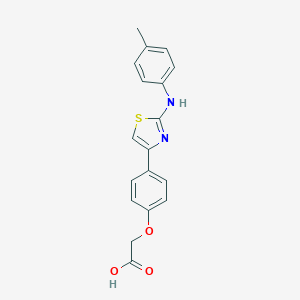
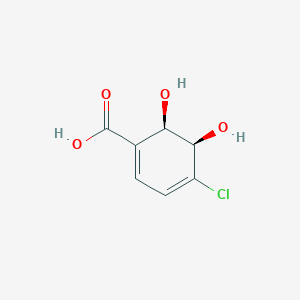
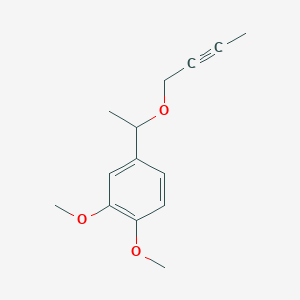
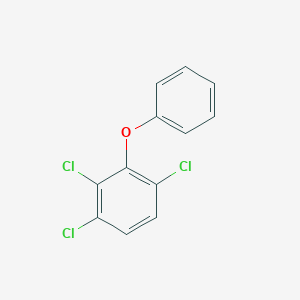
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
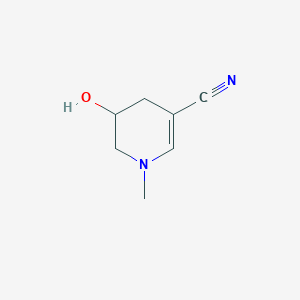
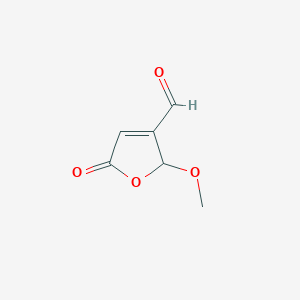
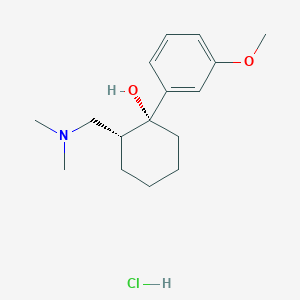
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
